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Cullin-7 (915-923) -

Cullin-7 (915-923)

Catalog Number: EVT-243986
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Molecular Weight:
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Product Introduction

Description
Cullin-7
Overview

Cullin-7 is a member of the cullin family of proteins, which play a crucial role in cellular processes by forming part of the ubiquitin-proteasome system. Specifically, Cullin-7 is involved in mediating the ubiquitination and subsequent degradation of target proteins, impacting various biological functions including cell cycle regulation, apoptosis, and development. This protein is particularly notable for its association with the 3M complex and the Cullin-7-RING (FBXW8) complex, which are essential for the ubiquitin-mediated proteolysis pathway .

Source and Classification

Cullin-7 is encoded by the CUL7 gene located on human chromosome 6. It is classified as an E3 ubiquitin ligase, a type of enzyme that facilitates the transfer of ubiquitin to substrate proteins, marking them for degradation by the proteasome . The protein is expressed in various tissues and has been implicated in developmental processes as well as in the pathogenesis of certain cancers due to its regulatory functions.

Synthesis Analysis

Methods

Cullin-7 can be synthesized using several methods, primarily through recombinant DNA technology. This involves cloning the CUL7 gene into an expression vector, followed by transformation into host cells such as bacteria or yeast. The expressed protein can then be purified using affinity chromatography techniques.

Technical Details

  1. Cloning: The CUL7 gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent bacterial cells (e.g., Escherichia coli) for protein expression.
  3. Induction: Protein expression is induced using specific inducers (e.g., IPTG).
  4. Purification: The expressed protein is purified using techniques such as nickel affinity chromatography due to His-tagging or other purification methods depending on the fusion tags used.
Molecular Structure Analysis

Structure

Cullin-7 has a characteristic cullin domain that facilitates its interaction with other proteins in the ubiquitination pathway. The structure includes multiple domains that are essential for its function as an E3 ligase.

Data

The three-dimensional structure of Cullin-7 can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding sites and interaction mechanisms with ubiquitin and other ligase components .

Chemical Reactions Analysis

Reactions

Cullin-7 catalyzes the transfer of ubiquitin molecules to lysine residues on substrate proteins, facilitating their recognition and degradation by the proteasome. This reaction typically involves:

  1. Ubiquitin Activation: Ubiquitin is first activated by E1 enzymes.
  2. Conjugation: Activated ubiquitin is transferred to E2 conjugating enzymes.
  3. Ligation: Cullin-7 interacts with E2 enzymes and substrates to facilitate the transfer of ubiquitin from E2 to the substrate.

Technical Details

The efficiency and specificity of these reactions can be influenced by various factors including substrate availability, post-translational modifications of Cullin-7 itself, and the presence of regulatory proteins that modulate its activity .

Mechanism of Action

Cullin-7 functions primarily through its role in promoting ubiquitination. The mechanism involves:

  1. Substrate Recognition: Cullin-7 recognizes specific substrates through its interaction with adaptor proteins like FBXW8.
  2. Ubiquitination Process: Once bound to a substrate, Cullin-7 facilitates the transfer of ubiquitin from E2 to the substrate.
  3. Proteasomal Degradation: The polyubiquitinated substrates are then targeted for degradation by the proteasome, leading to regulated protein turnover within cells.
Physical and Chemical Properties Analysis

Physical Properties

Cullin-7 is a large protein with a molecular weight typically around 100 kDa. It exhibits solubility in aqueous solutions under physiological conditions.

Chemical Properties

The chemical properties include:

  • Isoelectric Point: Varies depending on post-translational modifications.
  • Stability: Sensitive to conditions that affect protein folding; requires specific buffers for optimal stability during purification.

Relevant analyses such as circular dichroism spectroscopy can provide insights into its secondary structure and stability under various conditions .

Applications

Cullin-7 has significant implications in scientific research, particularly in:

  1. Cancer Biology: Understanding its role in tumorigenesis due to its involvement in cell cycle regulation and apoptosis.
  2. Developmental Biology: Investigating how mutations or dysregulation of Cullin-7 affect developmental processes.
  3. Therapeutic Targeting: Potentially serving as a target for drug development aimed at modulating its activity in diseases associated with aberrant protein degradation pathways .
Molecular Identity and Evolutionary Context of CUL7

Genomic Organization and Phylogenetic Conservation

CUL7 is encoded on human chromosome 6p21.1, spanning 16.2 kb and comprising 27 exons that generate multiple alternatively spliced isoforms [2] [3]. Unlike smaller cullins (e.g., CUL1–5), CUL7 features a unique genomic architecture with an extended N-terminal region harboring functionally critical domains:

  • CPH domain (conserved in CUL7, PARC, and HERC2): Mediates interactions with tumor suppressors like p53 [5] [6].
  • DOC domain (homologous to APC10/DOC1): Facilitates substrate recognition and complex assembly [5].

Phylogenetic analyses reveal CUL7’s exclusivity to chordates (vertebrates and closely related invertebrates), contrasting with the broad conservation of CUL1–5 across metazoans, plants, and fungi [1] [5]. The CUL7 gene likely arose from the ancestral Culα gene through duplication and divergence early in vertebrate evolution [5]. Its paralog, PARC (p53-associated parkin-like cytoplasmic protein), resides 260 kb downstream on chromosome 6 and shares domain structure, suggesting a gene duplication event [5].

Table 1: Genomic and Phylogenetic Conservation of CUL7

SpeciesGenomic LocusIntronsCUL7 Present?Notes
Homo sapiens6p21.125YesDOC and CPH domains
Mus musculus17 C25YesEssential for embryonic viability
Danio rerio9q1224YesTwo splice variants
DrosophilaN/AN/ANoMax cullins: CUL1–5
C. elegansN/AN/ANoMax cullins: cul-1 to cul-6
S. cerevisiaeN/AN/ANoCullins: CDC53, CUL3, RTT101

CUL7 as a Component of CRL7 E3 Ubiquitin Ligase Complexes

CUL7 acts as a scaffold for two biochemically distinct CRL complexes with divergent substrates and functions:

  • CRL7FBXW8 Complex:
  • Components: CUL7–RBX1–SKP1–FBXW8 (F-box protein) [5] [6].
  • Activation Mechanism: Unlike canonical CRLs, CRL7FBXW8 cannot auto-neddylate or recruit E2~ubiquitin directly. Instead, it couples with neddylated CUL1–RBX1 to catalyze ubiquitination [6].
  • Biological Role: Regulates embryonic development; Cul7−/− mice exhibit embryonic lethality due to vascular defects [2] [6].

  • CRL7SMU1 Complex:

  • Components: CUL7–DDB1–SMU1–RNF40 [4].
  • Substrate Specificity: SMU1 binds histone H2B, enabling RNF40-mediated monoubiquitination at lysine 120 (H2Bub1) [4].
  • Functional Impact: H2Bub1 promotes SMC1a gene expression, ensuring sister chromatid cohesion during mitosis [4].

  • 3M Complex:

  • Non-Canonical Role: Associates with OBSL1 and CCDC8 at the plasma membrane to ubiquitinate PHLDB2, regulating cell migration [6].

Table 2: CUL7-Dependent E3 Ligase Complexes and Functions

ComplexCore ComponentsKey SubstratesBiological Function
CRL7FBXW8CUL7–RBX1–SKP1–FBXW8IRS-1, p53?Embryonic development, Golgi integrity
CRL7SMU1CUL7–DDB1–SMU1–RNF40Histone H2BSMC1a expression, chromatid cohesion
3M ComplexCUL7–OBSL1–CCDC8PHLDB2Cell migration, growth signaling

Evolutionary Divergence of CUL7 Across Metazoans

CUL7 exemplifies adaptive innovation in ubiquitin machinery:

  • Chordate-Specific Emergence: Absent in pre-chordate lineages (e.g., poriferans, ctenophores, placozoans), which possess only ancestral cullins (CUL1–4) [5] [7]. The gene arose coincident with vertebrate whole-genome duplications.
  • Domain Architecture Innovations:
  • Acquisition of CPH and DOC domains enabled interactions with vertebrate-specific signaling proteins (e.g., p53) [5] [6].
  • Loss of the canonical cullin homology domain (CH) that binds SKP1 in CUL1, explaining CUL7’s exclusive partnership with FBXW8 [6].
  • Functional Diversification: In mammals, CUL7 acquired roles in neuronal development, growth regulation, and tumor suppression—functions absent in basal cullins [2] [8].

The rapid evolution of CUL7’s N-terminal region contrasts with the conserved cullin-RING core, highlighting its specialization for vertebrate developmental complexity.

Concluding Perspectives

Cullin-7 stands apart within the cullin family through its restricted phylogenetic distribution, elaborate domain architecture, and atypical E3 ligase mechanisms. Its role in CRL7 complexes bridges ubiquitin-dependent proteolysis with chromatin regulation (via H2B ubiquitylation) and developmental signaling (via 3M complex assembly). Future studies should resolve structural details of CUL7-mediated substrate recognition and explore whether its partnership with CUL1 represents a broader paradigm for CRL trans-activation. Given its links to 3M syndrome and oncogenesis, CUL7 remains a compelling target for elucidating the crosstalk between developmental disorders and ubiquitin signaling.

Properties

Product Name

Cullin-7 (915-923)

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